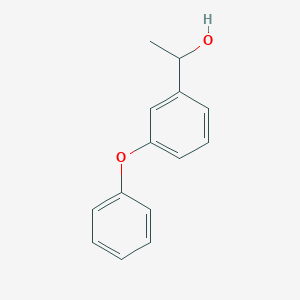

1-(3-Phenoxyphenyl)ethanol

Description

General Context of Aryl Ether Alcohols in Organic Chemistry

Aryl ether alcohols are a significant class of organic compounds characterized by an oxygen atom connected to both an aryl group and an alkyl group bearing a hydroxyl (-OH) functionality. britannica.com This structure is similar to both alcohols and ethers. britannica.com The presence of the ether linkage and the hydroxyl group imparts a unique combination of physical and chemical properties.

Aryl ethers are prevalent in many natural products and pharmaceutical molecules and serve as versatile building blocks in organic synthesis. sioc-journal.cn The synthesis of aryl ethers has traditionally been achieved through methods like the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. More contemporary methods include Ullmann-type coupling reactions and transition-metal-catalyzed cross-coupling reactions, such as the Chan-Lam and Buchwald-Hartwig couplings. nih.govorganic-chemistry.org These modern techniques have expanded the scope of aryl ether synthesis to include a wider variety of substrates under milder conditions. acs.org Dehydrogenative coupling, which involves C-H activation, has also emerged as an atom- and step-efficient method for creating aryl ethers. sioc-journal.cn

The physical properties of aryl ether alcohols are influenced by the lack of hydrogen bonding between ether molecules, resulting in lower boiling points compared to alcohols of similar molecular weight. britannica.com However, the oxygen atom in the ether linkage can act as a hydrogen bond acceptor, allowing these compounds to be good solvents for a range of organic and some inorganic substances. britannica.com

Significance of Phenoxyphenyl Moieties in Contemporary Chemical Research

The phenoxyphenyl moiety, a specific type of aryl ether, is a privileged scaffold in medicinal chemistry due to its frequent appearance in the structure of many active drugs. nih.govmdpi.com Its importance is attributed to several factors, including its ability to engage in π–π stacking interactions and the capacity of the ether oxygen to form hydrogen bonds. nih.gov These interactions are crucial for the binding of molecules to biological targets.

The substitution pattern on the phenoxy group can significantly influence the biological activity and selectivity of a compound. For instance, ortho-substitution can enhance hydrophobic interactions and allow for the design of compounds with selective recognition for specific receptors. nih.gov The phenoxyphenyl group is found in a variety of therapeutic agents, including those with antiviral, anti-inflammatory, and anticancer properties. nih.gov

In the context of 1-(3-Phenoxyphenyl)ethanol, the phenoxyphenyl group is a key structural feature. This compound serves as a precursor in the synthesis of more complex molecules, such as 2-(3-phenoxyphenyl)propanoic acid. rasayanjournal.co.in The synthesis of this compound itself can be achieved through the reduction of 1-(3-phenoxyphenyl)ethanone using a reducing agent like sodium borohydride (B1222165). rasayanjournal.co.inprepchem.com The presence of the phenoxyphenyl moiety in this alcohol highlights its role as a fundamental building block in the creation of other scientifically significant compounds.

Chemical Profile of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 32852-93-0 |

| Molecular Formula | C14H14O2 |

| Molecular Weight | 214.26 g/mol |

| InChI | InChI=1S/C14H14O2/c1-11(15)12-6-5-9-14(10-12)16-13-7-3-2-4-8-13/h2-11,15H,1H3 |

| Canonical SMILES | CC(C1=CC(=CC=C1)OC2=CC=CC=C2)O |

Table generated from data in PubChem CID 12882419. nih.gov

Synthesis and Reactions

The primary synthesis route for this compound involves the reduction of the corresponding ketone, 1-(3-phenoxyphenyl)ethanone. A common laboratory-scale procedure utilizes sodium borohydride as the reducing agent in a solvent such as methanol. The reaction is typically conducted at a reduced temperature (0-5°C) and monitored for completion using techniques like High-Performance Liquid Chromatography (HPLC). rasayanjournal.co.in

Following the reduction, the reaction mixture is quenched with water and the pH is adjusted with an acid, such as hydrochloric acid. The product is then extracted using an organic solvent like methylene (B1212753) chloride. rasayanjournal.co.in

This compound can undergo further reactions. For instance, it can be converted to 1-(3-(1-chloroethyl)phenoxy)benzene by reacting it with thionyl chloride in a suitable solvent like methylene chloride. rasayanjournal.co.in This demonstrates its utility as an intermediate in the synthesis of other functionalized phenoxyphenyl derivatives.

Research Applications

This compound and its derivatives are subjects of interest in various fields of chemical research. For example, derivatives such as 2-amino-1-(3-phenoxyphenyl)ethanol hydrochloride are commercially available and used in research settings. chemsrc.comsigmaaldrich.com The core structure is also found in more complex molecules investigated for their potential biological activities. For instance, compounds containing the phenoxyphenyl group have been explored for their effects on neurotransmitter systems and as potential therapeutic agents. smolecule.com

Furthermore, the phenoxyphenyl scaffold is a component of compounds used in materials science and in the development of new chemical processes. The versatility of the phenoxyphenyl group allows for the synthesis of a wide range of derivatives with diverse properties and applications.

Structure

2D Structure

3D Structure

Properties

CAS No. |

32852-93-0 |

|---|---|

Molecular Formula |

C14H14O2 |

Molecular Weight |

214.26 g/mol |

IUPAC Name |

1-(3-phenoxyphenyl)ethanol |

InChI |

InChI=1S/C14H14O2/c1-11(15)12-6-5-9-14(10-12)16-13-7-3-2-4-8-13/h2-11,15H,1H3 |

InChI Key |

MYWBBBSIAHHXJK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=CC=C1)OC2=CC=CC=C2)O |

Origin of Product |

United States |

Mechanistic Investigations of 1 3 Phenoxyphenyl Ethanol and Analogous Lignin Models

Reaction Pathways in Acid-Catalyzed Depolymerization of Lignin (B12514952) Model Compounds

Acid-catalyzed depolymerization is a primary method for breaking down the complex structure of lignin into smaller, more manageable molecules. The cleavage of the prevalent β-O-4 aryl-ether bond is a critical step in this process. Mechanistic studies on model compounds like 1-(3-phenoxyphenyl)ethanol and its simpler analog, 2-phenoxyphenylethanol (PPE), have elucidated the intricate pathways involved.

The acid-catalyzed cleavage of the β-O-4 ether linkage in lignin models can proceed through different mechanistic pathways, primarily resembling SN1 or SN2 reactions, depending on the structure of the compound and the reaction conditions. wikipedia.orgnih.gov The initial step involves the protonation of the ether oxygen, which transforms the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.comyoutube.com

For non-phenolic models where the aromatic ring lacks a hydroxyl group, the reaction can proceed via two main routes. One pathway involves the dehydration of the side chain to form an enol ether, which is subsequently hydrolyzed. A more dominant pathway involves the formation of a benzyl (B1604629) carbocation intermediate after the departure of the phenoxy group. nih.gov This carbocation can then be attacked by a nucleophile, such as water, to yield the final products. nih.govlibretexts.org The stability of this carbocation is key; ethers with substituents that can stabilize this intermediate are more likely to cleave via an SN1-like mechanism. wikipedia.orglibretexts.org In contrast, for substrates that would form unstable primary carbocations, the cleavage follows a bimolecular, concerted SN2 mechanism where a nucleophile directly attacks the carbon atom, displacing the leaving group. wikipedia.orgmasterorganicchemistry.com

Studies on 2-phenoxy-1-phenylethanol (B2873073) (PPE) have shown that under acidic conditions, the alkyl-aryl ether bond cleavage occurs, though it requires more stringent conditions compared to other ether linkages due to its higher bond dissociation energy. rsc.orgrsc.org The presence of hydroxyl groups on the side chain, as seen in native lignin and more complex models, can significantly promote the cleavage of aryl-ether linkages, particularly when activated by a Lewis acid like zinc. researchgate.netnih.gov

Substituents on the aromatic rings of lignin model compounds play a pivotal role in determining the kinetics and thermodynamics of the depolymerization reactions. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly alter the electron density of the aromatic ring and the stability of reaction intermediates, thereby influencing the reaction rates.

In the context of acid-catalyzed cleavage, substituents that stabilize the formation of carbocation intermediates will accelerate the reaction. For instance, a methoxy (B1213986) substituent, commonly found in native lignin, can deactivate the aromatic ring and block potential side reaction sites, influencing the product distribution. acs.org Quantum mechanical calculations have shown that lignin model dimers with a para-hydroxyphenyl ether show substantial differences in reactivity compared to unsubstituted phenyl ether compounds. acs.org

For nucleophilic aromatic substitution (SNAr) reactions, the presence of strong electron-withdrawing groups (like -NO2) ortho or para to the leaving group is crucial. pressbooks.publibretexts.org These groups stabilize the negatively charged intermediate (Meisenheimer complex), thereby activating the ring for nucleophilic attack. pressbooks.pubmasterorganicchemistry.com Conversely, electron-donating groups deactivate the ring for nucleophilic substitution. pressbooks.pub

In electrophilic aromatic substitution (EAS), the opposite is true. The alkoxy group (-OR) of an aryl ether is a strongly activating, ortho-/para-directing substituent, making the aromatic ring highly reactive towards electrophiles. ucalgary.caorganicmystery.com This high reactivity means that reactions can often proceed under milder conditions than those required for unsubstituted benzene. ucalgary.ca

The table below summarizes the general effect of substituents on different reaction types relevant to the phenoxyphenyl framework.

| Reaction Type | Effect of Electron-Donating Groups (EDGs) | Effect of Electron-Withdrawing Groups (EWGs) |

|---|---|---|

| Acid-Catalyzed Cleavage (SN1-like) | Accelerates (stabilizes carbocation) | Decelerates (destabilizes carbocation) |

| Nucleophilic Aromatic Substitution (SNAr) | Deactivates Ring | Activates Ring (especially at ortho/para positions) |

| Electrophilic Aromatic Substitution (EAS) | Activates Ring (ortho/para directing) | Deactivates Ring (meta directing, except halogens) |

Bond dissociation enthalpy (BDE) is a critical parameter for understanding the thermal decomposition and degradation of lignin model compounds. It represents the energy required for the homolytic cleavage of a chemical bond. The initial and rate-limiting step in the pyrolysis of lignin is often the homolytic cleavage of the weakest bonds. ikprress.org

The β-O-4 ether linkage is the most abundant in lignin and possesses a relatively low BDE, making it a primary target for depolymerization. researchgate.net Theoretical calculations using Density Functional Theory (DFT) have been extensively employed to determine the BDEs of various bonds in lignin models. researchgate.netnih.gov These studies have shown that the C-O bond is generally weaker than the C-C bonds within the lignin structure. researchgate.net

Substituents can have a notable impact on BDEs. For instance, aliphatic hydroxyl groups introduce only minor changes to the BDEs of phenethyl phenyl ether (PPE) models. nih.govosti.gov However, substitution on the phenyl ring at the ortho position can substantially lower the C-O BDE. nih.govosti.gov The table below presents calculated BDEs for representative bonds found in lignin model compounds.

| Linkage Type | Bond | Calculated BDE (kcal/mol) | Calculated BDE (kJ/mol) |

|---|---|---|---|

| β-O-4 | Cβ-O | ~65 | ~272 |

| α-O-4 | Cα-O | ~55 | ~230 |

| 4-O-5 | C-O | ~75-80 | ~314-335 |

| β-5 | Cα-Cβ | ~68-81 | ~285-339 |

| 5-5 | C-C | ~115 | ~481 |

Oxidative and Reductive Transformations of Phenoxyphenyl Ethers and Alcohols

The alcohol and ether functionalities within the this compound structure are susceptible to both oxidative and reductive transformations. These reactions are crucial in both biological degradation pathways and synthetic valorization processes.

Oxidation of the secondary alcohol group in this compound is a key reaction. Secondary alcohols are readily oxidized to form ketones. wikipedia.orglibretexts.org A variety of oxidizing agents can be employed for this transformation, ranging from chromium(VI) reagents (like chromic acid or PCC) to milder, more selective reagents like Dess-Martin periodinane (DMP). libretexts.orgmasterorganicchemistry.comyoutube.com The reaction involves the removal of a hydride equivalent, converting the C-O single bond of the alcohol to a C=O double bond of the ketone. wikipedia.org The resulting product from the oxidation of this compound would be 1-(3-phenoxyphenyl)ethanone.

Reductive transformations can also occur. The ether linkage, while generally stable, can be cleaved under certain reductive conditions. More significantly, reductive processes can target other functional groups that might be present on the aromatic rings in more complex lignin derivatives. Research on related compounds, such as chlorinated polyfluorooctane ether sulfonates, has demonstrated that reductive transformations can occur, suggesting that similar enzyme-dependent reductive pathways could be relevant for phenoxyphenyl structures in specific environments. nih.gov

Nucleophilic and Electrophilic Substitution Reactions on the Phenoxyphenyl Framework

The two aromatic rings in the this compound framework exhibit different reactivities towards nucleophilic and electrophilic substitution, governed by the nature of the substituents attached to them.

Nucleophilic Aromatic Substitution (SNAr) typically requires an aromatic ring that is electron-deficient. masterorganicchemistry.com This is achieved by the presence of strong electron-withdrawing groups (e.g., nitro groups) positioned ortho or para to a good leaving group (like a halide). wikipedia.orgresearchgate.net The phenoxyphenyl framework itself is not highly activated for SNAr. However, if additional electron-withdrawing substituents were present on either ring, nucleophilic attack would become more favorable. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.publibretexts.org

Electrophilic Aromatic Substitution (EAS) is a much more common reaction for electron-rich aromatic systems like phenols and aryl ethers. byjus.com Both the hydroxyl/ethanol (B145695) and the phenoxy substituents are activating groups and direct incoming electrophiles to the ortho and para positions. ucalgary.calibretexts.org

Ring A (substituted with the 1-hydroxyethyl group): The alkyl alcohol group is a weak activating group and an ortho, para-director.

Ring B (part of the phenoxy group): The ether oxygen is a strong activating group due to its lone pairs participating in resonance, also directing incoming electrophiles to the ortho and para positions. ucalgary.cayoutube.com

Therefore, the phenoxyphenyl framework is highly susceptible to EAS reactions such as nitration, halogenation, and Friedel-Crafts reactions, with substitution expected to occur at the positions activated by the existing groups. byjus.comlibretexts.org The strong activation by the ether group often allows these reactions to proceed under mild conditions. ucalgary.ca

Computational Chemistry Approaches to 1 3 Phenoxyphenyl Ethanol and Its Analogs

Quantum Mechanical Calculations for Reaction Mechanism Elucidation

Quantum mechanical (QM) calculations are fundamental to understanding the intricate details of chemical reactions. By solving the Schrödinger equation for a given system, QM methods can determine the energies of molecules and the transition states that connect them, thereby mapping out the entire reaction pathway.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov For 1-(3-phenoxyphenyl)ethanol, DFT can be employed to investigate various reaction mechanisms, such as its synthesis or degradation.

A typical DFT study involves optimizing the geometry of the reactants, products, and any intermediates to find their lowest energy structures (ground states). Subsequently, the transition state (TS) connecting these minima on the potential energy surface is located. The energy difference between the reactants and the transition state gives the activation energy, a critical parameter for determining the reaction rate. nih.gov

For instance, in studying the ether cleavage of a phenoxyphenyl derivative, DFT could be used to model the protonation of the ether oxygen followed by nucleophilic attack. libretexts.org The calculated activation energies for different possible pathways would reveal the most likely mechanism.

A hypothetical DFT study on the dehydration of this compound to form the corresponding styrene (B11656) derivative would involve calculating the energies of the reactant, the carbocation intermediate, and the final product, as well as the transition states for each step. The results could be summarized in a table as follows:

| Species | Method/Basis Set | Relative Energy (kcal/mol) |

| This compound | B3LYP/6-311++G(d,p) | 0.0 |

| Transition State 1 (TS1) | B3LYP/6-311++G(d,p) | +35.2 |

| Carbocation Intermediate | B3LYP/6-311++G(d,p) | +15.8 |

| Transition State 2 (TS2) | B3LYP/6-311++G(d,p) | +18.5 |

| 1-ethenyl-3-phenoxybenzene | B3LYP/6-311++G(d,p) | -5.3 |

| Water | B3LYP/6-311++G(d,p) | - |

Note: The data in this table is hypothetical and for illustrative purposes only.

Reactions are typically carried out in a solvent, which can significantly influence the reaction mechanism and energetics. Computational models can account for these solvent effects in several ways.

Continuum models , such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent.

Cluster models , on the other hand, involve explicitly including a small number of solvent molecules around the solute. This allows for the direct modeling of specific solute-solvent interactions, such as hydrogen bonding. A hybrid approach, known as a cluster-continuum model , combines an explicit treatment of the first solvation shell with a continuum model for the bulk solvent, offering a balance between accuracy and computational expense.

For the study of this compound, including a solvent model would be crucial for accurately predicting its behavior in solution. For example, in a protic solvent, hydrogen bonding to the hydroxyl group would be explicitly modeled in a cluster model, leading to a more accurate description of its reactivity.

Molecular Dynamics Simulations and Conformational Analysis

While QM methods are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. youtube.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve. dovepress.com

For this compound, MD simulations can be used to perform a thorough conformational analysis . The molecule has several rotatable bonds, leading to a large number of possible conformations. An MD simulation can explore the conformational space and identify the most stable and populated conformations. This is crucial as the reactivity and biological activity of a molecule are often dependent on its three-dimensional shape.

The conformational flexibility of the phenoxyphenyl group is of particular interest, as the relative orientation of the two phenyl rings can significantly impact the molecule's properties. researchgate.net

Theoretical Prediction of Chemical Reactivity and Stability

Computational chemistry also provides a framework for predicting the chemical reactivity and stability of molecules through various theoretical descriptors. researchgate.net Many of these descriptors are derived from the electronic structure of the molecule, calculated using methods like DFT.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability. A large gap suggests high stability and low reactivity, while a small gap suggests the opposite.

For this compound, calculating the HOMO and LUMO energies and visualizing their spatial distribution can provide insights into its reactivity. For instance, the location of the HOMO can indicate the most likely site for electrophilic attack, while the location of the LUMO can indicate the most likely site for nucleophilic attack.

Other reactivity descriptors that can be calculated include:

Molecular Electrostatic Potential (MEP): This provides a map of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Fukui Functions: These functions can be used to predict the most reactive sites for nucleophilic, electrophilic, and radical attacks.

A hypothetical table of calculated reactivity descriptors for this compound is presented below:

| Descriptor | Value (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -0.5 |

| HOMO-LUMO Gap | 5.7 |

| Ionization Potential | 6.2 |

| Electron Affinity | 0.5 |

Note: The data in this table is hypothetical and for illustrative purposes only.

By combining these computational approaches, a comprehensive understanding of the chemical properties of this compound and its analogs can be achieved, guiding further experimental studies and applications.

Advanced Analytical Characterization of 1 3 Phenoxyphenyl Ethanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1-(3-phenoxyphenyl)ethanol, both proton (¹H) and carbon-13 (¹³C) NMR provide critical information about its carbon-hydrogen framework.

Proton (¹H) NMR Spectroscopy

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and the connectivity between neighboring protons. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aliphatic and aromatic protons are observed.

Aliphatic Region: The methyl group (-CH₃) protons typically appear as a doublet due to coupling with the adjacent methine proton. The methine proton (-CH) of the alcohol group appears as a quartet, being split by the three protons of the methyl group. The hydroxyl (-OH) proton often appears as a broad singlet, though its chemical shift can vary depending on solvent, concentration, and temperature. libretexts.org

Aromatic Region: The protons on the two phenyl rings will produce a complex multiplet pattern in the aromatic region of the spectrum. The specific chemical shifts and splitting patterns depend on the substitution pattern and the electronic effects of the phenoxy and hydroxyethyl (B10761427) groups.

The integration of these signals, representing the area under each peak, corresponds to the ratio of the protons in each unique environment (e.g., 3:1:1:8 for the methyl, methine, hydroxyl, and aromatic protons, respectively). youtube.com

Table 1: Representative ¹H NMR Data for an Analogous Compound, (S)-1-(3-Chlorophenyl)ethanol

| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment | Source |

|---|---|---|---|---|

| 1.49 | Doublet (d) | 6.4 | -CH₃ | rsc.org |

| 1.93 | Singlet (s) | N/A | -OH | rsc.org |

| 4.88 | Quartet (q) | 6.4 | -CH(OH) | rsc.org |

| 7.23-7.38 | Multiplet (m) | N/A | Aromatic Protons | rsc.org |

Carbon-¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal. The spectrum is typically broadband decoupled, meaning all signals appear as singlets.

Aliphatic Carbons: The methyl carbon (-CH₃) will appear at a high field (low ppm value). The carbon atom bearing the hydroxyl group (-CHOH) is deshielded by the electronegative oxygen and will appear further downfield. docbrown.info

Aromatic Carbons: The aromatic carbons will resonate in the downfield region of the spectrum. The carbon atoms directly attached to the oxygen atoms (the ether linkage and the hydroxyl group) will be the most deshielded and appear at the lowest field in the aromatic region.

For the related compound (S)-1-(3-chlorophenyl)ethanol, the reported ¹³C NMR signals are δ 25.2 (-CH₃), 69.8 (-CHOH), and several peaks in the range of 123.6-147.9 ppm for the aromatic carbons. rsc.org A similar pattern is expected for this compound.

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. libretexts.org

For this compound (C₁₄H₁₄O₂), the molecular weight is approximately 214.26 g/mol . nih.gov The mass spectrum will show a molecular ion peak [M]⁺ at m/z 214. Alcohols typically undergo characteristic fragmentation pathways, including alpha-cleavage and dehydration. libretexts.orglibretexts.org

Alpha-Cleavage: This involves the breaking of the C-C bond adjacent to the oxygen atom. For this compound, this would lead to the loss of a methyl radical (•CH₃) to form a stable, resonance-stabilized cation.

Dehydration: This involves the loss of a water molecule (H₂O) from the molecular ion, resulting in a fragment ion at [M-18]⁺. libretexts.org

GC-MS data for this compound shows significant peaks at m/z values of 214, 171, 93, 65, and 43. nih.gov The peak at m/z 43 is characteristic of an acetyl cation [CH₃CO]⁺, often formed in the fragmentation of such structures, while the peak at m/z 171 could correspond to the loss of the acetyl group. nih.gov

Table 2: Key GC-MS Fragmentation Data for this compound

| m/z Value | Relative Intensity | Possible Fragment Ion | Source |

|---|---|---|---|

| 214 | 99.99 | [M]⁺ Molecular Ion | nih.gov |

| 171 | 88 | [M - CH₃CO]⁺ | nih.gov |

| 93 | 71 | [C₆H₅O]⁺ Phenoxy cation | nih.gov |

| 65 | 71 | [C₅H₅]⁺ Cyclopentadienyl cation | nih.gov |

| 43 | 98 | [CH₃CO]⁺ Acetyl cation | nih.gov |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy, allowing for the determination of the elemental formula of a molecule. The precise mass of this compound is calculated as 214.0994 Da for the molecular formula C₁₄H₁₄O₂. nih.gov HRMS can distinguish this compound from other molecules that might have the same nominal mass but different elemental compositions, thus providing unambiguous confirmation of the molecular formula.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz The IR spectrum of this compound will exhibit characteristic absorption bands for its hydroxyl, aromatic, and ether functional groups.

O-H Stretch: A strong and broad absorption band is expected in the region of 3500-3200 cm⁻¹, which is characteristic of the O-H stretching vibration in an alcohol. rsc.orglibretexts.org This broadening is due to intermolecular hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretches from the methyl and methine groups will appear just below 3000 cm⁻¹. vscht.cz

C=C Aromatic Stretches: Medium to weak absorptions in the 1600-1450 cm⁻¹ region are characteristic of C=C stretching vibrations within the aromatic rings. vscht.cz

C-O Stretches: The spectrum will show strong C-O stretching bands. The C-O stretch of the alcohol is expected in the 1260-1050 cm⁻¹ range. The aryl ether C-O stretch will also appear in this region. rsc.orglibretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Source |

|---|---|---|---|

| 3500 - 3200 | O-H Stretch (broad) | Alcohol | rsc.orglibretexts.org |

| 3100 - 3000 | C-H Stretch | Aromatic | vscht.cz |

| < 3000 | C-H Stretch | Aliphatic | vscht.cz |

| 1600 - 1450 | C=C Stretch | Aromatic Ring | vscht.cz |

| 1260 - 1050 | C-O Stretch | Alcohol & Aryl Ether | rsc.orglibretexts.org |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are commonly used.

For this compound, GC is a suitable method to determine its purity by separating it from any starting materials, byproducts, or solvents. The area of the peak corresponding to the compound in the chromatogram is proportional to its concentration, allowing for quantitative purity analysis. hpst.cz

Furthermore, since this compound is a chiral molecule, existing as two enantiomers, specialized chromatographic techniques are required for their separation and for determining the enantiomeric excess (ee) of a sample. This is often achieved using chiral chromatography, either with a chiral stationary phase (CSP) in HPLC or a chiral capillary column in GC. For example, similar chiral secondary alcohols have been successfully analyzed for their enantiomeric excess using capillary GC with a Chirasil-DEX CB column. rsc.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a premier technique for the separation, identification, and quantification of this compound. thermofisher.com Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this compound due to its moderate polarity. In this method, the stationary phase is nonpolar, while the mobile phase is a polar solvent mixture.

Detailed research findings indicate that a C18 or C8 column provides excellent separation for phenoxy-containing compounds. nih.govdcvmn.org The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. The more nonpolar a compound is, the more strongly it will be retained on the column, resulting in a longer retention time. For this compound, a mobile phase consisting of an acetonitrile (B52724) and water gradient is commonly employed. sielc.comistanbul.edu.tr This allows for the efficient elution of the compound from the column while separating it from potential impurities. Detection is typically achieved using a UV detector, as the two aromatic rings in the molecule exhibit strong absorbance in the ultraviolet region, generally around 270 nm. dcvmn.orgistanbul.edu.tr

The method can be validated according to the International Conference on Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, and robustness to ensure reliable and reproducible results. istanbul.edu.tr

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Value |

|---|---|

| Column | C18 (150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (Gradient elution) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection | UV at 270 nm |

| Expected Retention Time | 7-9 minutes |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography serves as a rapid, simple, and cost-effective method for the qualitative analysis of this compound. It is frequently used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the purity of a substance. chemistryhall.com The technique involves spotting a sample onto a plate coated with a thin layer of an adsorbent material, typically silica (B1680970) gel, which acts as the stationary phase. chemistryhall.com

For a compound like this compound, a non-polar mobile phase, or eluent, is used to develop the plate. A common eluent system for moderately polar aromatic compounds is a mixture of a non-polar solvent like hexane (B92381) or pentane (B18724) with a slightly more polar solvent such as ethyl acetate (B1210297) or diethyl ether. chemistryhall.com The separation is based on the principle of differential adsorption. The components of the sample move up the plate at different rates depending on their affinity for the stationary phase versus their solubility in the mobile phase.

After development, the separated spots are visualized. Since this compound is a UV-active compound due to its aromatic rings, it can be easily visualized under a UV lamp (at 254 nm), where it will appear as a dark spot on a fluorescent background. libretexts.org Further visualization can be achieved using chemical staining agents that react with the alcohol functional group, such as p-anisaldehyde, vanillin, or potassium permanganate (B83412) stain, which typically produce colored spots upon heating. libretexts.org The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific TLC system and can be used for identification purposes. chemistryhall.com

Table 2: Representative TLC System for this compound

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 plate |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |

| Application | Spotting of a dilute solution of the compound in a volatile solvent |

| Development | Ascending development in a closed chamber |

| Visualization | 1. UV light (254 nm) 2. p-Anisaldehyde or Potassium Permanganate stain |

| Expected Rf Value | ~0.4 - 0.6 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful and highly sensitive technique used for separating and identifying volatile and semi-volatile compounds. mdpi.com It is an ideal method for the analysis of this compound, which is sufficiently volatile to be analyzed by GC. The GC component separates the individual compounds in a sample, while the MS component helps to identify them based on their mass-to-charge ratio. eurofins.com

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas (the mobile phase, e.g., helium) through a long, thin capillary column (the stationary phase). researchgate.net For phenoxy compounds, a non-polar or mid-polar capillary column, such as one coated with a phenyl polysiloxane derivative (e.g., DB-5ms), is often used. The separation occurs based on the compounds' boiling points and their interactions with the stationary phase.

As each compound elutes from the GC column, it enters the mass spectrometer. There, it is bombarded with electrons, causing it to ionize and break apart into charged fragments. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, producing a unique mass spectrum for each compound. This mass spectrum serves as a "molecular fingerprint" that can be compared to spectral libraries for positive identification. The fragmentation pattern of this compound would be expected to show characteristic fragments corresponding to the loss of a methyl group, a hydroxyl group, and cleavage of the ether linkage.

Table 3: Typical GC-MS Parameters for this compound Analysis

| Parameter | Value/Description |

|---|---|

| GC System | |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 250°C |

| Injection Mode | Splitless |

| Oven Program | Initial 100°C, ramp at 10°C/min to 280°C, hold for 5 min |

| MS System | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230°C |

| Quadrupole Temp. | 150°C |

| Mass Range | 40-450 amu |

Structure Activity Relationship Sar Studies of Phenoxyphenyl Ethanol Derivatives

Analysis of Phenoxyphenyl Moieties in Enzyme Inhibition

The phenoxyphenyl moiety serves as a versatile scaffold in medicinal chemistry, contributing to the binding affinity and selectivity of compounds towards various enzymatic targets. Its structural rigidity, coupled with the potential for diverse substituent modifications, allows for the fine-tuning of interactions within the active sites of enzymes.

Uridine (B1682114) phosphorylase (UPase) is a key enzyme in the pyrimidine (B1678525) salvage pathway, and its inhibition has been explored as a therapeutic strategy in cancer chemotherapy. Studies on derivatives of 5-(3-phenoxybenzyl)uracil, which share the phenoxyphenyl core with 1-(3-phenoxyphenyl)ethanol, have provided significant insights into the SAR for UPase inhibition.

Research has demonstrated that substitutions on the terminal phenoxy ring of the 5-(3-phenoxybenzyl) group can dramatically influence the inhibitory potency against murine liver uridine phosphorylase. nih.govacs.org For instance, the introduction of small, electron-withdrawing groups at the meta-position of the terminal phenoxy ring has been shown to enhance inhibitory activity. Specifically, compounds bearing a 3-cyanophenoxy or a 3-chlorophenoxy group have exhibited exceptionally high potency, with IC50 values as low as 1.4 nM. nih.govacs.org

The nature and position of the substituent on the phenoxy ring are critical. While meta-substitution with electron-withdrawing groups is favorable, the introduction of larger substituents or modifications at other positions can lead to a decrease in activity. This suggests that the binding pocket of uridine phosphorylase has specific steric and electronic requirements for optimal interaction with the phenoxyphenyl moiety.

| Compound | Substituent on Phenoxy Ring | IC50 (nM) |

|---|---|---|

| 10j | 3-Cyanophenoxy | 1.4 |

| 11f | 3-Chlorophenoxy | 1.4 |

| BAU (Reference) | Unsubstituted Benzyl (B1604629) | - |

N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules. vanderbilt.edunih.gov While direct studies on this compound as a NAPE-PLD modulator are not extensively documented, the broader class of compounds containing phenoxyphenyl scaffolds has been investigated for their interaction with this enzyme.

Conformational Requirements for Molecular Recognition and Efficacy

The biological activity of a molecule is not solely dependent on its chemical composition but also on its preferred three-dimensional conformation. The phenoxy and phenyl rings in the phenoxyphenyl scaffold are not coplanar, and the rotational freedom around the ether linkage allows the molecule to adopt various conformations. nih.gov This conformational flexibility is crucial for its ability to adapt to the specific geometry of an enzyme's binding site.

Influence of Substituent Modifications on Biological Activity

The introduction of substituents onto the phenoxyphenyl rings is a fundamental strategy in medicinal chemistry to modulate the pharmacological properties of a lead compound. nih.gov The nature, size, and position of these substituents can profoundly impact a molecule's biological activity by altering its electronic properties, steric profile, and lipophilicity.

As observed in the case of uridine phosphorylase inhibitors, electron-withdrawing substituents on the terminal phenoxy ring can enhance activity, likely by influencing the electronic distribution of the entire molecule and thereby strengthening its interaction with the enzyme. nih.govacs.org Conversely, bulky substituents can introduce steric hindrance, preventing the molecule from fitting optimally into the binding site. nih.gov

The strategic placement of functional groups can also introduce new points of interaction, such as hydrogen bonds or ionic interactions, which can significantly increase binding affinity. The systematic modification of substituents on the phenoxyphenyl scaffold is a key approach in SAR studies to optimize the potency and selectivity of these derivatives.

| Substituent Property | Potential Effect on Biological Activity |

|---|---|

| Electron-withdrawing | Can enhance binding affinity through electronic interactions. |

| Electron-donating | May alter the electronic landscape and impact binding. |

| Steric Bulk | Can either improve binding through increased van der Waals interactions or cause steric hindrance. |

| Lipophilicity | Affects membrane permeability and hydrophobic interactions within the binding site. |

| Hydrogen Bonding Capacity | Can introduce specific and strong interactions with the target enzyme. |

Stereochemical Considerations in Structure-Activity Relationships

The ethanol (B145695) moiety of this compound contains a chiral center, meaning the compound can exist as two enantiomers (R and S). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic fates. mdpi.com This is because biological macromolecules, such as enzymes, are themselves chiral and can therefore differentiate between the two enantiomers.

The differential interaction of enantiomers with an enzyme's active site can be likened to the way a hand (chiral) fits into a glove (chiral). One enantiomer may bind with high affinity and elicit a strong biological response, while the other may bind weakly or not at all. In some cases, one enantiomer may even produce an entirely different or antagonistic effect.

Therefore, the stereochemistry of the hydroxyl group on the ethanol side chain of phenoxyphenyl ethanol derivatives is a critical factor in their SAR. The synthesis of enantiomerically pure compounds and the separate evaluation of their biological activities are essential steps in understanding the precise stereochemical requirements for optimal interaction with a given enzyme target. mdpi.com The absolute configuration of the chiral center dictates the spatial orientation of the hydroxyl group and the phenoxyphenyl moiety, which in turn determines the quality of the fit within the chiral environment of the enzyme's active site.

Role of 1 3 Phenoxyphenyl Ethanol and Its Analogs As Synthetic Intermediates and Building Blocks

Precursors in the Synthesis of Diverse Chalcone (B49325) Structures

While 1-(3-phenoxyphenyl)ethanol itself is not directly used in the synthesis of chalcones, its oxidized form, 1-(3-phenoxyphenyl)ethanone (also known as 3-phenoxyacetophenone), is a key precursor. Chalcones are synthesized through the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone (B1666503) derivative and an aromatic aldehyde. niscpr.res.innih.govbeilstein-journals.org The general scheme involves the deprotonation of the α-carbon of the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the characteristic α,β-unsaturated ketone structure of a chalcone. nih.govnih.gov

The synthesis of chalcones from 1-(3-phenoxyphenyl)ethanone would follow this well-established pathway. The reaction conditions typically involve dissolving the 1-(3-phenoxyphenyl)ethanone and a substituted benzaldehyde (B42025) in a solvent like ethanol (B145695), followed by the addition of a base such as sodium hydroxide (B78521) or potassium hydroxide. beilstein-journals.orgnih.gov The reaction mixture is typically stirred at room temperature to facilitate the condensation and subsequent dehydration.

Table 1: Representative Chalcones Derived from 1-(3-Phenoxyphenyl)ethanone

| Aromatic Aldehyde | Resulting Chalcone Structure | Potential Applications |

|---|---|---|

| Benzaldehyde | (E)-1-(3-phenoxyphenyl)-3-phenylprop-2-en-1-one | Precursor for flavonoids and heterocycles |

| 4-Methoxybenzaldehyde | (E)-3-(4-methoxyphenyl)-1-(3-phenoxyphenyl)prop-2-en-1-one | Intermediate for pharmacologically active compounds |

| 4-Chlorobenzaldehyde | (E)-3-(4-chlorophenyl)-1-(3-phenoxyphenyl)prop-2-en-1-one | Building block for medicinal chemistry |

Building Blocks for Complex Heterocyclic Systems with Pharmacological Relevance

Chalcones derived from 1-(3-phenoxyphenyl)ethanone are valuable intermediates for the synthesis of a variety of complex heterocyclic systems, many of which are of significant pharmacological interest. researchgate.net The α,β-unsaturated ketone moiety in the chalcone structure provides a reactive site for cyclization reactions with various binucleophiles.

Pyrazolines: Pyrazolines, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms, can be synthesized from chalcones by reaction with hydrazine (B178648) hydrate (B1144303). niscpr.res.inresearchgate.netarpgweb.com The reaction typically proceeds by refluxing the chalcone with hydrazine hydrate in a solvent such as ethanol. researchgate.net The resulting pyrazoline derivatives often exhibit a range of biological activities.

Isoxazoles: Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. They can be prepared from chalcones by reacting them with hydroxylamine (B1172632) hydrochloride in the presence of a base. mdpi.comsemanticscholar.orgresearchgate.net This reaction provides a straightforward method for incorporating the isoxazole (B147169) ring system, which is a common feature in many pharmaceuticals. mdpi.comnih.gov

Pyrimidines: Pyrimidines, six-membered heterocyclic aromatic compounds containing two nitrogen atoms, can be synthesized from chalcones through their reaction with urea (B33335) or guanidine (B92328) in the presence of a base. researchgate.netsemanticscholar.org This cyclocondensation reaction is a versatile method for the preparation of substituted pyrimidines, which are core structures in numerous biologically active molecules, including nucleic acids and various drugs. researchgate.net The reaction is often carried out in an alcoholic solvent with a base like potassium hydroxide. semanticscholar.org

Table 2: Heterocyclic Systems Derived from 1-(3-Phenoxyphenyl)ethanone-based Chalcones

| Chalcone Precursor | Reagent | Resulting Heterocyclic System | Pharmacological Relevance |

|---|---|---|---|

| (E)-1-(3-phenoxyphenyl)-3-arylprop-2-en-1-one | Hydrazine hydrate | 5-Aryl-3-(3-phenoxyphenyl)-4,5-dihydro-1H-pyrazole | Anticonvulsant, Antidepressant, Antimicrobial researchgate.net |

| (E)-1-(3-phenoxyphenyl)-3-arylprop-2-en-1-one | Hydroxylamine hydrochloride | 5-Aryl-3-(3-phenoxyphenyl)isoxazole | Anti-inflammatory, Analgesic, Antimicrobial mdpi.comresearchgate.net |

Intermediates in the Preparation of Specialized Organic Compounds

Beyond its role as a precursor to chalcones and their heterocyclic derivatives, this compound and its analogs are valuable intermediates in multi-step organic syntheses for the creation of specialized and complex molecules. syrris.jpresearchgate.net The ability to introduce the 3-phenoxyphenyl moiety early in a synthetic sequence makes it a useful building block in medicinal chemistry and materials science.

The hydroxyl group of this compound can be a site for further functionalization, such as etherification or esterification, allowing for its incorporation into larger molecular frameworks. For instance, it could be used in the synthesis of more complex ether- or ester-containing bioactive molecules.

While specific, large-scale industrial applications are not extensively documented in readily available literature, the presence of the 3-phenoxyphenyl scaffold in various patented compounds suggests its utility as a key intermediate in the discovery and development of new chemical entities. The synthesis of novel triazole alcohol derivatives as potential fungicides has been reported, showcasing the utility of related structural motifs in the development of agrochemicals. nih.gov

Applications in Catalytic Organic Transformations

Derivatives of this compound, particularly its oxidized form 1-(3-phenoxyphenyl)ethanone, can be utilized in the field of catalysis. The acetophenone moiety can be converted into Schiff bases, which are versatile ligands for the formation of metal complexes with catalytic activity. mdpi.comresearchgate.net

Schiff bases are typically formed by the condensation of a primary amine with an aldehyde or a ketone. mdpi.com In this context, 1-(3-phenoxyphenyl)ethanone could react with various amines to produce a range of Schiff base ligands. These ligands can then coordinate with transition metal ions, such as copper(II), to form stable complexes. mdpi.com Such Schiff base-metal complexes have been shown to be effective catalysts in various organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. researchgate.net For example, Schiff base complexes have been employed as catalysts in the Claisen-Schmidt condensation reaction itself, demonstrating a potential for process intensification. mdpi.com

Furthermore, chiral alcohols, such as this compound, can be used as precursors for chiral ligands in asymmetric catalysis. While specific applications of this compound in this context are not widely reported, the general principle of using chiral backbones to induce stereoselectivity in catalytic reactions is well-established. For instance, chiral alcohols can be incorporated into ligands for asymmetric transfer hydrogenation of ketones, a powerful method for the synthesis of enantiomerically enriched secondary alcohols. researchgate.netnih.govmdpi.com The development of catalysts derived from this compound for such asymmetric transformations remains an area with potential for future exploration.

Future Directions and Emerging Research Avenues

Development of Advanced and Sustainable Synthetic Strategies

The chemical industry's increasing focus on environmental responsibility necessitates the development of green and efficient methods for synthesizing key chemical intermediates like 1-(3-phenoxyphenyl)ethanol. jddhs.com Future research is expected to pivot away from conventional synthesis protocols that often rely on harsh reagents and generate significant waste, towards more advanced and sustainable alternatives. rasayanjournal.co.inresearchgate.net

Key areas of development include:

Biocatalysis : The use of whole-cell biocatalysts or isolated enzymes, such as alcohol dehydrogenases, presents a highly promising route for the enantioselective synthesis of chiral alcohols. researchgate.net Research into engineered enzymes could lead to highly efficient and selective reduction of the precursor ketone, 3-phenoxyacetophenone, to yield enantiopure (R)- or (S)-1-(3-phenoxyphenyl)ethanol under mild, aqueous conditions. nih.govmdpi.com This approach aligns with green chemistry principles by reducing reliance on heavy metal catalysts and organic solvents. encyclopedia.pub

Energy-Efficient Methodologies : Techniques such as microwave-assisted synthesis (MAS) and ultrasonication are being explored to accelerate reaction rates and reduce energy consumption. jddhs.comencyclopedia.pub These methods can significantly shorten reaction times from hours to minutes, offering a more sustainable and economical production process. rasayanjournal.co.in

| Strategy | Core Principle | Key Advantages | Research Focus |

|---|---|---|---|

| Biocatalysis | Use of enzymes or whole-cell systems for asymmetric reduction. | High enantioselectivity, mild reaction conditions, reduced waste. | Enzyme screening and engineering for optimal activity and stability. |

| Flow Chemistry | Reaction performed in a continuous stream within a reactor. | Enhanced safety, scalability, process control, and efficiency. | Reactor design, optimization of flow parameters, and integration of purification steps. |

| Microwave-Assisted Synthesis | Use of microwave radiation to directly heat the reaction mixture. | Rapid reaction rates, increased yields, reduced energy consumption. | Development of optimized protocols and solvent systems. |

Integrated Experimental and Computational Approaches for Deeper Mechanistic Insights

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing processes and predicting outcomes. The integration of experimental techniques with advanced computational modeling is a powerful strategy to achieve this. osu.edu

Future research will likely involve:

Computational Modeling : Utilizing Density Functional Theory (DFT) and other ab initio methods to model reaction pathways. rsc.org Such studies can elucidate transition state structures, calculate activation energies, and predict the kinetic and thermodynamic feasibility of different synthetic routes. nycu.edu.twnih.gov For instance, computational analysis can compare the energy barriers for different H-abstraction pathways in a reduction reaction, guiding the selection of the most efficient catalyst and conditions. nih.gov

Spectroscopic Analysis : Combining computational predictions with experimental data from techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) to validate theoretical models. A recent study on a novel azo dye containing a phenoxyphenyl moiety successfully used DFT calculations to complement experimental results, demonstrating the power of this integrated approach. ufms.br

Kinetic Studies : Performing detailed kinetic analyses of synthetic reactions to understand the influence of various parameters, such as catalyst loading, temperature, and substrate concentration. This data, when fed back into computational models, creates a synergistic loop that accelerates the optimization of reaction conditions.

Exploration of Novel Catalytic Applications and Material Science Contributions

The unique structure of this compound makes it a candidate for applications beyond its role as a synthetic intermediate. Its chirality and functional groups suggest potential uses in catalysis and materials science.

Asymmetric Catalysis : The hydroxyl group can be derivatized to create chiral ligands for transition metal catalysts. These ligands could be employed in asymmetric synthesis to produce other valuable chiral molecules. The phenoxy group provides steric bulk and electronic properties that can be tuned to influence the selectivity of catalytic reactions.

Polymer and Material Science : The aromatic rings and the flexible ether linkage suggest that this compound could serve as a monomer or a building block for advanced polymers. Incorporation of this moiety could impart specific thermal or optical properties. Furthermore, derivatives could be investigated for applications such as corrosion inhibitors, as has been demonstrated with a related phenoxyphenyl-containing azo dye, which showed significant anticorrosive potential for mild steel. ufms.br

Expansion of Structure-Activity Relationship Studies Towards New Biological Targets

The phenoxyphenyl scaffold is present in numerous biologically active compounds, suggesting that derivatives of this compound could possess interesting pharmacological properties. A systematic exploration of its structure-activity relationships (SAR) is a key avenue for future drug discovery efforts.

The research focus in this area will be on:

Analog Synthesis : Creating a library of analogs by systematically modifying the core structure. This includes introducing various substituents (e.g., halogens, alkyl, or methoxy (B1213986) groups) onto the phenyl rings, altering the length of the alkyl chain, or replacing the hydroxyl group with other functional groups like amines. nih.gov

Biological Screening : Testing these analogs against a diverse range of biological targets, such as enzymes, receptors, and ion channels, to identify potential therapeutic activities. The structural similarity to compounds active against targets like the serotonin (B10506) transporter (SERT) suggests this could be a fruitful area of investigation. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) : Developing QSAR models to correlate the structural modifications with observed biological activity. researchgate.net These models can help in understanding the key structural features required for activity and guide the design of more potent and selective compounds. The antioxidant properties of phenolic compounds, for example, are known to be highly dependent on the position and nature of substituents, a relationship that can be quantitatively modeled. researchgate.net

| Structural Modification | Example Analogs | Potential Biological Target Classes | Research Goal |

|---|---|---|---|

| Substitution on Phenyl Rings | Fluoro, chloro, or methoxy derivatives. chemicalbook.com | Nuclear receptors, enzymes (e.g., kinases). | Enhance binding affinity and metabolic stability. |

| Modification of Ethanol (B145695) Side Chain | Amines, longer alkyl chains, esters. | G-protein coupled receptors (GPCRs), transporters (e.g., SERT). | Modulate solubility, cell permeability, and target selectivity. |

| Stereochemistry | (R)-enantiomer vs. (S)-enantiomer. | Chiral binding pockets in enzymes and receptors. | Determine the biologically active enantiomer and understand stereospecific interactions. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

Figure 1: Claisen-Schmidt condensation between 3-phenoxybenzaldehyde and acetophenone.

Figure 1: Claisen-Schmidt condensation between 3-phenoxybenzaldehyde and acetophenone.